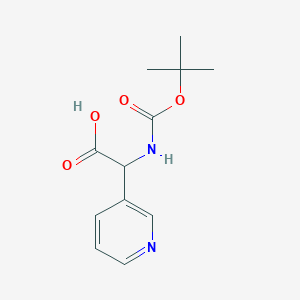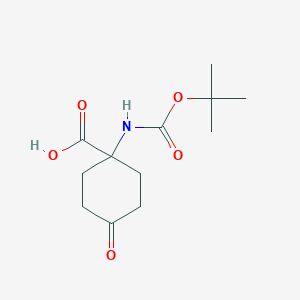![molecular formula C12H8N6 B1292734 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1021870-78-9](/img/structure/B1292734.png)
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic molecule that belongs to the class of triazines, which are known for their diverse biological activities. The presence of the amino group and the phenyl ring in the molecule suggests potential for interaction with various biological targets, making it an interesting candidate for the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of triazine derivatives can be achieved through various methods. For instance, the reaction of intermediate compounds with hydrazonyl halides can furnish triazine derivatives, as demonstrated in the synthesis of related compounds . Another approach involves the treatment of amino-substituted pyrazolo-triazines with acyl chlorides, followed by displacement with amines, which could be adapted for the synthesis of the compound . Additionally, a one-pot, three-component reaction using cyanamide and triethyl orthoformate under microwave irradiation has been shown to be an effective method for synthesizing 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazines, which could potentially be applied to the synthesis of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, UV, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, electronic structure, and the presence of functional groups, which are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Triazine compounds can undergo various chemical reactions depending on their substituents. For example, they can react with activated unsaturated compounds to form different triazine or triazepine derivatives . The reactivity of the amino group and the nitrile functionality in the triazine ring can lead to further transformations, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like the phenyl ring and the amino group can affect the compound's ability to form hydrogen bonds and participate in pi-pi stacking interactions, which can be significant for its biological activity . These properties are essential for the compound's behavior in biological systems and its suitability as a drug candidate.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Application : Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
- Methods : The compounds were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
- Results : The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .
-
Cancer Research
- Application : Phenylpyrazolo[3,4-d]pyrimidine is considered a milestone scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . New aryl analogs were synthesized and evaluated for their anticancer effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 .
- Methods : The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors . The potent compounds were evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
- Results : Most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range, i.e., 0.3–24 µM . Among these, compound 5i was the most potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .
-
Cancer Treatment
- Application : Compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods : A new set of small molecules featuring these privileged scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
-
Antimicrobial and Antiparasitic Research
- Application : Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
- Methods : New series of these compounds were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
- Results : The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .
-
Antiviral and Antitumor Research
- Application : Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- Methods : The compounds were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
- Results : The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .
-
Antiparasitic, Antimicrobial, and Antibiotic Research
- Application : The 1,2,4-triazolopyrimidines have attracted growing interest due to their important pharmaceutical properties . They appear in a variety of synthetic pharmacophores which possess anti-parasitic, antimicrobial, anticancer and antibiotic activities .
- Methods : New series of these compounds were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
- Results : The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .
Propiedades
IUPAC Name |
4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-6-10-11(14)18-12(17-16-10)9(7-15-18)8-4-2-1-3-5-8/h1-5,7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTMRFQKVPAKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)
![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)









